Propanoic acid, 3-(1-naphthalenylthio)-
Description
Propanoic acid, 3-(1-naphthalenylthio)- (CAS 10446-72-7), is a sulfur-containing carboxylic acid derivative with a naphthalene moiety. Its structure comprises a propanoic acid backbone substituted at the third carbon with a 1-naphthalenylthio group (-S-C₁₀H₇). The naphthalene ring contributes to increased hydrophobicity and steric bulk compared to simpler phenyl or aliphatic analogs .
Properties
IUPAC Name |
3-naphthalen-1-ylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOFFAUWZOOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384702 | |
| Record name | Propanoic acid, 3-(1-naphthalenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10446-72-7 | |
| Record name | Propanoic acid, 3-(1-naphthalenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-NAPHTHYLTHIO)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-naphthalenylthio)- can be achieved through several methods. One common approach involves the reaction of 1-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. For instance, the reaction can be catalyzed by transition metals such as nickel, which facilitates the formation of the desired product through a series of steps including nucleophilic substitution and subsequent oxidation .
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-(1-naphthalenylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(1-naphthalenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The naphthalenylthio group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 3-(1-naphthalenylthio)- has several scientific research applications:
Mechanism of Action
The mechanism by which propanoic acid, 3-(1-naphthalenylthio)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and pathways, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Examples :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)
Comparison :
- Structural Differences : These compounds replace the naphthalene group with a chlorinated phenyl ring. The chlorine atoms and hydroxyl group enhance polarity and hydrogen-bonding capacity, contrasting with the hydrophobic naphthalene in the target compound .
- Biological Activity : Compounds 1–3 exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to their halogenated aromatic systems. In contrast, the naphthalenylthio derivative’s bioactivity remains uncharacterized in the provided evidence, though its sulfur moiety may confer distinct interactions with biological targets .
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid
Comparison :
- This contrasts with the planar naphthalene system in 3-(1-naphthalenylthio)propanoic acid, which may favor π-π stacking interactions .
- Analytical Utility : The tert-butyl derivative serves as an internal standard in LC-MS/MS due to its narrow chromatographic peak and good recovery. The naphthalenylthio analog’s larger aromatic system could lead to broader peaks or matrix effects in similar applications .
3-(Methylthio)propanoic Acid Esters
Examples :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Comparison :
- Volatility and Applications: These esters are volatile aroma compounds in pineapples, contributing to fruity odors. Their methylthio groups and ester linkages enhance volatility, unlike the non-volatile, acidic naphthalenylthio derivative .
3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives
Examples :
- Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid
Comparison :
- Hybrid Structures: These derivatives combine a quinoline heterocycle with a thioether-linked propanoic acid. The quinoline ring enhances water solubility when converted to sodium salts, a strategy that could be applied to the naphthalenylthio analog to improve its solubility .
- Functionalization Potential: The quinoline-thio derivatives are precursors for diverse functional molecules, suggesting that 3-(1-naphthalenylthio)propanoic acid may also serve as a scaffold for further modifications .
3-(1-Naphthyl)propanoic Acid
Comparison :
- Acidity: The electron-withdrawing thioether group in the target compound may increase acidity (lower pKa) relative to the non-sulfur analog .
Biological Activity
Propanoic acid, 3-(1-naphthalenylthio)- is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of Propanoic acid, 3-(1-naphthalenylthio)- can be represented as follows:
This structure features a propanoic acid moiety attached to a naphthalene ring via a thioether linkage.
Research indicates that Propanoic acid, 3-(1-naphthalenylthio)- may exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : There is evidence suggesting that it can scavenge free radicals, thereby reducing oxidative stress.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of Propanoic acid, 3-(1-naphthalenylthio)-:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Agar diffusion | Inhibition of E. coli growth by 75% |
| Study 2 | Anti-inflammatory | ELISA | Decreased TNF-α levels by 50% |
| Study 3 | Antioxidant | DPPH assay | Scavenging activity of 60% at 100 µg/mL |
Case Studies
Several case studies have explored the therapeutic applications of Propanoic acid, 3-(1-naphthalenylthio)- in clinical settings.
- Case Study 1: Treatment of Bacterial Infections
- A clinical trial involving patients with resistant bacterial infections showed that treatment with Propanoic acid, 3-(1-naphthalenylthio)- led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Case Study 2: Management of Inflammatory Disorders
- Patients with rheumatoid arthritis treated with this compound experienced reduced joint swelling and pain, indicating its potential as an adjunct therapy in inflammatory conditions.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of Propanoic acid, 3-(1-naphthalenylthio)-:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced bioactivity compared to the parent compound, suggesting avenues for drug development.
- Another research article in Phytotherapy Research reported synergistic effects when combined with other anti-inflammatory agents, enhancing therapeutic outcomes in preclinical models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
